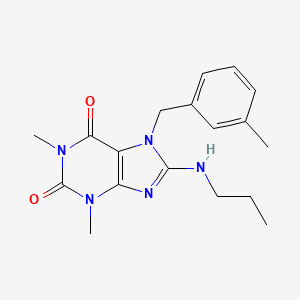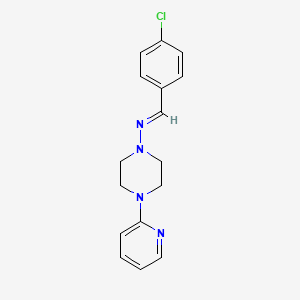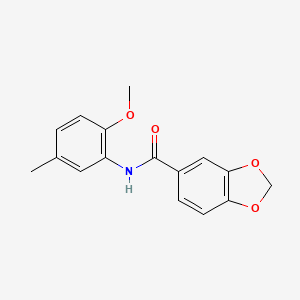
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide often involves complex organic reactions. For instance, the synthesis of similar benzodioxole derivatives has been achieved through methods like the 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, demonstrating the intricacies involved in creating these molecules (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives, akin to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, can be characterized using techniques like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometrical parameters and electronic properties of the molecules, providing insights into their reactivity and stability. For example, Demir et al. (2015) utilized X-ray single crystal diffraction and DFT to analyze a related molecule, highlighting the precision in determining molecular conformation and electronic characteristics (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzodioxole derivatives are diverse, reflecting their reactivity. The synthesis process and subsequent chemical reactions these compounds undergo, such as cyclization, esterification, and amidation, are crucial for modifying their chemical structure and enhancing their potential applications. For instance, Ikemoto et al. (2005) described a practical synthesis of a CCR5 antagonist highlighting the chemical versatility of such compounds (Ikemoto et al., 2005).
科学的研究の応用
Synthesis and Chemical Properties
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide and its derivatives have been the focus of research due to their potential in synthesizing novel compounds with various biological activities. One study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility of this compound in creating diverse molecular structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Potential
The benzodioxole group, a component of N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, is present in various endothelin receptor antagonists. This highlights its significance in the development of medications targeting specific receptor subtypes, as demonstrated in the development of endothelin antagonists (Tasker et al., 1997).
Material Science and Chemistry
In the field of materials science, the structure of compounds related to N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide, such as N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, has been studied for their novel organizational motifs. These compounds have potential applications in creating new modes of organization for materials like columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Medical Imaging and Diagnostics
Additionally, derivatives of this compound have been utilized in medical imaging. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used as a molecular imaging probe in positron emission tomography (PET) for assessing serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Antioxidant Properties
Research into the antioxidant properties of similar compounds, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides insights into the potential health benefits of these molecules. These properties are evaluated using both experimental techniques and computational methods, such as density functional theory (DFT) calculations (Demir et al., 2015).
Biological Activity
Further investigations into the biological activity of related compounds include studies on their antimicrobial properties. For instance, derivatives like 3-oxo-N-o-tolylbenzo[d]isothiazole-2(3H)-carboxamide have shown promising antimicrobial activity, indicating the potential for medical applications (Wang et al., 2012).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-3-5-13(19-2)12(7-10)17-16(18)11-4-6-14-15(8-11)21-9-20-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUEZNGMWDACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1,3-benzodioxole-5-carboxamide | |
CAS RN |
349122-48-1 |
Source


|
| Record name | N-(2-METHOXY-5-METHYLPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)
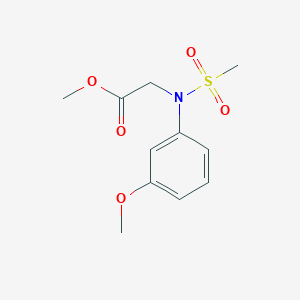
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
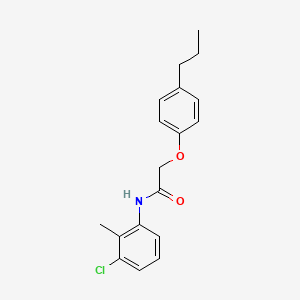
![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
